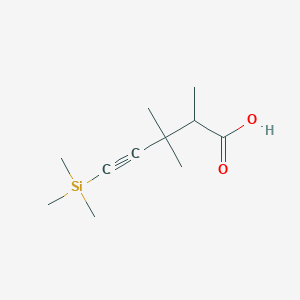
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organosilicon compound characterized by the presence of both trimethylsilyl and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves the reaction of trimethylsilylacetylene with suitable precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 2,3,3-Trimethyl-5-(trimethylsilyl)pent-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentenoic acids: Compounds with similar carbon chain lengths but different functional groups.
Trimethylsilyl derivatives: Compounds with the trimethylsilyl group attached to different carbon frameworks.
Uniqueness
This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
646501-18-0 |
|---|---|
Molekularformel |
C11H20O2Si |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
2,3,3-trimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C11H20O2Si/c1-9(10(12)13)11(2,3)7-8-14(4,5)6/h9H,1-6H3,(H,12,13) |
InChI-Schlüssel |
OWJUZMLAADRTDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)C(C)(C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


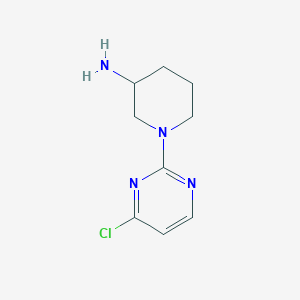

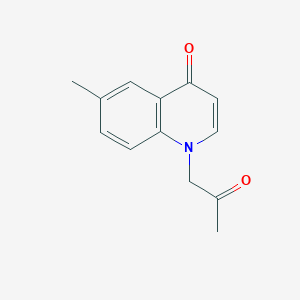
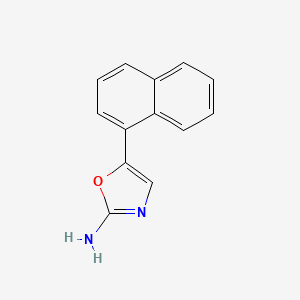

![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)

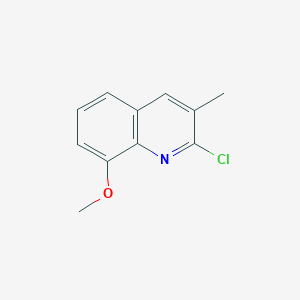
![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)
![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)
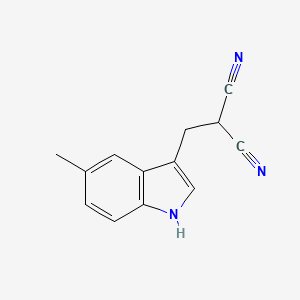
![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)


